molecular formula C12H20O B13801843 3,5-Diethyl-2,6-dimethylcyclohex-2-en-1-one CAS No. 65416-17-3

3,5-Diethyl-2,6-dimethylcyclohex-2-en-1-one

Cat. No.: B13801843
CAS No.: 65416-17-3
M. Wt: 180.29 g/mol
InChI Key: QPWHFFFXFHDUMZ-UHFFFAOYSA-N
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Description

3,5-Diethyl-2,6-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C12H20O It is a cyclohexenone derivative characterized by the presence of two ethyl groups and two methyl groups attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl-2,6-dimethylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexenone derivatives. The reaction typically involves the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexenone, followed by the addition of ethyl and methyl halides to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the alkylation process.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl-2,6-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl or methyl groups are replaced by other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of light or heat.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or organometallic compounds.

Scientific Research Applications

3,5-Diethyl-2,6-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3,5-diethyl-2,6-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-2-cyclohexen-1-one: Lacks the ethyl groups present in 3,5-diethyl-2,6-dimethylcyclohex-2-en-1-one.

    2,6-Dimethylcyclohexanone: Contains methyl groups but lacks the ethyl groups and the double bond in the cyclohexene ring.

    3,5-Diethyl-2-cyclohexen-1-one: Similar structure but lacks the additional methyl groups.

Uniqueness

This compound is unique due to the presence of both ethyl and methyl groups on the cyclohexene ring, which imparts distinct chemical and physical properties

Properties

CAS No.

65416-17-3

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

3,5-diethyl-2,6-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C12H20O/c1-5-10-7-11(6-2)9(4)12(13)8(10)3/h8,10H,5-7H2,1-4H3

InChI Key

QPWHFFFXFHDUMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=C(C(=O)C1C)C)CC

Origin of Product

United States

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